4-ethoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a propan-2-yl group, and a pyridin-2-yl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting an appropriate benzoyl chloride with an amine.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst.
Attachment of the Propan-2-yl Group: The propan-2-yl group is introduced via an alkylation reaction using isopropyl bromide.
Incorporation of the Pyridin-2-yl Group: The pyridin-2-yl group is attached through a nucleophilic substitution reaction using pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-2-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyridines.
Scientific Research Applications
4-ethoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound is explored for its use in the development of novel materials with specific properties.
Biological Research: It is used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: The compound is investigated for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromobenzyl)-N-(pyridin-2-yl)benzamide: Similar structure but with a bromine atom instead of an ethoxy group.
N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide: Similar structure but with a methyl group instead of a propan-2-yl group.
N-(4-chlorobenzyl)-N-(pyridin-2-yl)benzamide: Similar structure but with a chlorine atom instead of an ethoxy group.
Uniqueness
4-ethoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the ethoxy, propan-2-yl, and pyridin-2-yl groups provides a distinct set of properties that can be leveraged for specific applications in research and industry.
Properties
Molecular Formula |
C24H26N2O2 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
4-ethoxy-N-[(4-propan-2-ylphenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C24H26N2O2/c1-4-28-22-14-12-21(13-15-22)24(27)26(23-7-5-6-16-25-23)17-19-8-10-20(11-9-19)18(2)3/h5-16,18H,4,17H2,1-3H3 |
InChI Key |
JBJHQRYPWYSKIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)C(C)C)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.